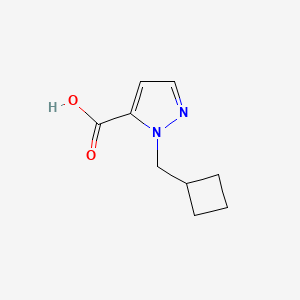

1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid

描述

属性

IUPAC Name |

2-(cyclobutylmethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)8-4-5-10-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRDIMSIOAGUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C(=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of Pyrazole-5-carboxylic Esters

One common approach involves the alkylation of pyrazole-5-carboxylic esters at the N-1 position using alkylating agents such as alkyl halides, dialkyl sulfates, or alkyl tosylates. For the cyclobutylmethyl substituent, cyclobutylmethyl halides (e.g., bromide or chloride) serve as the alkylating agents.

- The pyrazole-5-carboxylic ester (e.g., ethyl pyrazole-5-carboxylate) is reacted with the cyclobutylmethyl halide under basic conditions to generate the N-alkylated ester.

- This reaction often requires a strong base to generate the pyrazole anion/enolate intermediate, which then attacks the alkylating agent.

- After alkylation, the ester is typically hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

- Straightforward and widely used.

- Allows for variation of the alkyl substituent by changing the alkylating agent.

- Potential formation of regioisomeric N-alkylated products requiring chromatographic separation.

- Alkylation may lead to mixtures of N-1 and N-2 alkylated pyrazoles, complicating purification.

Cyclization from 2,4-Diketocarboxylic Esters and N-Alkylhydrazines

An alternative and often more selective method involves the condensation of 2,4-diketocarboxylic esters with N-alkylhydrazines to form the pyrazole ring directly:

- The 2,4-diketocarboxylic ester (e.g., ethyl 2,4-dioxovalerate) is reacted with cyclobutylmethylhydrazine.

- This cyclization proceeds via nucleophilic attack of the hydrazine on the diketone, followed by ring closure to form the pyrazole ring.

- The resulting 1-(cyclobutylmethyl)-pyrazole-5-carboxylic ester can then be hydrolyzed to the acid.

- Provides better regioselectivity for N-1 alkylation.

- Avoids the formation of N-2 alkylated isomers.

- Often yields cleaner products with simpler purification.

- Requires preparation or availability of N-alkylhydrazines (cyclobutylmethylhydrazine).

- Reaction conditions may need optimization to prevent side reactions.

Detailed Preparation Procedure (Based on Patent and Literature Data)

Preparation of 1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic Ester

Step 1: Synthesis of 2,4-Dioxovalerate Ester

Sodium ethoxide in anhydrous ethanol is cooled to −5°C and slowly treated with diethyl oxalate and acetone to form ethyl 2,4-dioxovalerate. This intermediate serves as the diketone substrate for cyclization.

Step 2: Cyclization with Cyclobutylmethylhydrazine

The diketone ester is reacted with cyclobutylmethylhydrazine under reflux or controlled temperature conditions to form the corresponding 1-(cyclobutylmethyl)-pyrazole-5-carboxylic ester.

Step 3: Hydrolysis

The ester is hydrolyzed using aqueous sodium hydroxide or acid to yield this compound.

Alternative Alkylation Method

- Starting from pyrazole-5-carboxylic acid ester, the compound is deprotonated with a strong base (e.g., sodium hydride or potassium carbonate).

- The resulting anion is reacted with cyclobutylmethyl bromide or chloride to yield the N-alkylated ester.

- Subsequent hydrolysis yields the target acid.

Research Findings and Yield Data

The patent literature reports that preparation of 1-alkyl-pyrazole-5-carboxylic esters via the diketone-hydrazine route typically provides good yields with high selectivity for N-1 alkylation. Alkylation methods can lead to mixtures requiring chromatographic separation, reducing overall yield and increasing complexity.

In a study synthesizing various 1H-pyrazole-5-carboxylic acid derivatives, overall yields for similar pyrazole carboxylic acid esters ranged from 30% to 50% after multi-step synthesis and purification. Hydrolysis steps are critical and must be optimized to avoid solubility issues and product loss.

| Step | Typical Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| 2,4-Dioxovalerate ester synthesis | Sodium ethoxide, diethyl oxalate, acetone, −5°C to RT | 70–85 | Requires careful temperature control |

| Cyclization with N-alkylhydrazine | Reflux or 50–80°C, solvent like ethanol or acetone | 60–75 | High regioselectivity for N-1 substitution |

| Hydrolysis of ester | Aqueous NaOH or HCl, reflux | 80–90 | Product isolation can be challenging |

| Alkylation of pyrazole ester | Base (NaH, K2CO3), alkyl halide, DMF or DMSO, RT to reflux | 40–60 | May form N-2 isomers, requires purification |

Industrial and Practical Considerations

- The diketone-hydrazine cyclization method is preferred for industrial scale due to better selectivity and fewer purification steps.

- Alkylation methods require careful control of reaction conditions and may involve toxic or hazardous alkylating agents.

- Hydrolysis steps must be optimized to minimize solvent use and maximize product recovery; some reports highlight difficulties in isolating pyrazole carboxylic acids due to their solubility.

- Avoidance of explosive or toxic reagents (e.g., ethyl diazoacetate) is critical for safety and environmental compliance.

化学反应分析

Types of Reactions

1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to yield hydrogenated products.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and nucleophiles like amines are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce hydrogenated pyrazole derivatives.

科学研究应用

1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid, a compound with the CAS number 1496584-13-4, has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and materials science.

Structural Characteristics

- IUPAC Name : this compound

- Molecular Formula : C10H12N2O2

- Molecular Weight : 192.22 g/mol

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical agent. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties similar to other pyrazole derivatives. The compound’s ability to modulate specific biological pathways makes it a candidate for further drug development.

Case Studies

- Anti-inflammatory Activity : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent.

- Analgesic Properties : Research has suggested that derivatives of this compound may interact with pain receptors, offering insights into new pain management therapies.

Agricultural Science

The compound is also being explored for its applications in agrochemicals, particularly as a herbicide or fungicide. Its structural features allow for the modification of biological activity, making it suitable for developing new crop protection agents.

Case Studies

- Herbicidal Activity : Research indicates that modifications of the pyrazole structure can enhance herbicidal efficacy against specific weeds, providing a pathway for developing targeted herbicides with reduced environmental impact.

Materials Science

In materials science, this compound is being studied for its potential use in synthesizing novel polymers and coatings. Its unique chemical structure can impart desirable properties to materials.

Case Studies

- Polymer Synthesis : Initial experiments have demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties.

作用机制

The mechanism of action of 1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Similar Pyrazole-5-carboxylic Acid Derivatives

Substituent Variations at the N1-Position

Cycloalkylmethyl Derivatives

Aromatic/Alkyl Substituents

Functional Group Modifications at C3/C4 Positions

生物活性

1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclobutylmethyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 196.22 g/mol

This compound features a pyrazole ring with a carboxylic acid group at the 5-position and a cyclobutylmethyl substituent at the 1-position.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi, suggesting that this compound may also possess similar activities.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Research indicates that modifications in the pyrazole ring can enhance the inhibition of inflammatory mediators. The presence of the cyclobutylmethyl group may contribute to this activity by affecting the compound's binding affinity to target enzymes involved in inflammatory pathways.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, such as cyclooxygenases (COX) or lipoxygenases (LOX). This inhibition could lead to decreased production of pro-inflammatory mediators.

- Receptor Modulation : The compound may also interact with receptors involved in pain and inflammation, modulating their activity and potentially leading to analgesic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activity. Key factors influencing activity include:

- Substituent Effects : The nature and position of substituents on the pyrazole ring significantly affect the compound's potency and selectivity.

- Ring Size and Flexibility : The cyclobutylmethyl group introduces steric effects that may enhance or hinder interactions with biological targets.

Case Studies

A series of studies have evaluated the biological activities of various pyrazole derivatives, including those structurally related to this compound:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 15 | |

| Compound B | Anti-inflammatory | 10 | |

| Compound C | Enzyme inhibitor | 8 |

These studies highlight the potential of pyrazole derivatives as therapeutic agents, with ongoing research aimed at elucidating their mechanisms of action.

常见问题

Q. Key Factors :

- Substituent compatibility : Bulky cyclobutylmethyl groups may require milder conditions to avoid steric hindrance.

- Functional group stability : Acid-sensitive groups necessitate pH-controlled hydrolysis.

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Basic Research Question

- ¹H/¹³C NMR :

- IR Spectroscopy :

- X-ray Crystallography :

How does the cyclobutylmethyl substituent influence the electronic and steric properties of the pyrazole ring compared to other alkyl groups?

Advanced Research Question

- Steric Effects :

- The strained cyclobutane ring increases steric bulk, potentially hindering nucleophilic attack at the pyrazole C-4 position. This contrasts with linear alkyl groups (e.g., methyl), which offer minimal steric resistance .

- Electronic Effects :

- Conformational Analysis :

What computational methods are recommended to model the molecular geometry and reactivity of this compound?

Advanced Research Question

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) :

- Simulate solvation effects (e.g., in DMSO or water) to predict solubility and aggregation behavior.

- Docking Studies :

How can researchers resolve discrepancies in reported biological activities of pyrazole-5-carboxylic acid derivatives with varying substituents?

Advanced Research Question

- Structure-Activity Relationship (SAR) Analysis :

- Data Normalization :

- Standardize assay conditions (e.g., pH, solvent) to isolate substituent effects from experimental variability.

- Meta-Analysis :

What strategies are effective for purifying this compound, particularly when dealing with byproducts from cyclocondensation?

Basic Research Question

- Chromatography :

- Recrystallization :

- Acid-Base Extraction :

How do solvent and temperature conditions impact the stability of this compound during storage?

Advanced Research Question

- Stability Studies :

- Store at –20°C under inert gas (N₂/Ar) to prevent decarboxylation. Aqueous solutions degrade faster (t₁/₂ ~7 days at 25°C) compared to solid state (>6 months stability) .

- Degradation Pathways :

- Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C, releasing CO₂ and NOₓ .

- Solvent Compatibility :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。